molecular formula C17H16N4O4 B11085492 N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide CAS No. 957030-54-5

N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

Cat. No.: B11085492
CAS No.: 957030-54-5
M. Wt: 340.33 g/mol
InChI Key: DDRXMSVRXCHRHN-UHFFFAOYSA-N
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Description

N'-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide (CAS: 957030-54-5) is a pyrrolidinone derivative with a molecular formula of C₁₇H₁₆N₄O₄ and a molecular weight of 340.33 g/mol . Key features include:

  • A 4-methoxyphenyl group attached to the pyrrolidinone ring.
  • A pyridine-3-carbohydrazide substituent at the 3-position of the pyrrolidinone core.
  • Moderate aqueous solubility (39.3 µg/mL at pH 7.4), likely influenced by the polar pyridine and carbohydrazide moieties . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive succinimide and maleimide derivatives, which are known for anticancer and antimicrobial activities .

Properties

CAS No.

957030-54-5

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

InChI

InChI=1S/C17H16N4O4/c1-25-13-6-4-12(5-7-13)21-15(22)9-14(17(21)24)19-20-16(23)11-3-2-8-18-10-11/h2-8,10,14,19H,9H2,1H3,(H,20,23)

InChI Key

DDRXMSVRXCHRHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CN=CC=C3

solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide typically involves the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions. This reaction yields the desired compound with a high yield of 88% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Pharmacological Properties

N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide exhibits a range of pharmacological activities:

  • Anticancer Activity : Research indicates that derivatives of pyridine and pyrrolidine compounds demonstrate promising anticancer effects. The compound's structure suggests potential interactions with biological targets involved in tumor growth and proliferation. Studies have shown that similar compounds can inhibit cancer cell lines, indicating a pathway for further research into its efficacy against various cancers .
  • Antiviral Properties : Some derivatives have been noted for their antiviral activity. The presence of the pyridine ring in the structure may contribute to this effect by interfering with viral replication processes .
  • Anti-inflammatory Effects : Compounds with similar structural motifs have been reported to exhibit anti-inflammatory properties. This suggests that this compound may also possess the ability to modulate inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds or derivatives:

  • Anticancer Studies : A study published in the Egyptian Journal of Chemistry evaluated a series of pyrrole and pyridine derivatives for their anticancer potential. Results indicated significant cytotoxicity against various cancer cell lines, highlighting the importance of structural modifications in enhancing activity .
  • Antiviral Research : Research highlighted in Bulletin of Chemical Society of Ethiopia discussed novel pyrrolopyrimidine derivatives that exhibited antiviral activity. The findings suggest that similar structural features in this compound could be explored for antiviral applications .
  • Anti-inflammatory Effects : A recent study demonstrated that certain hydrazone derivatives showed promising anti-inflammatory activity through inhibition of pro-inflammatory cytokines. This lays the groundwork for investigating this compound's potential in treating inflammatory diseases .

Data Table: Summary of Applications

Application TypeDescriptionReferences
Anticancer ActivityInhibits cancer cell proliferation; potential use against various cancers
Antiviral PropertiesPotential to interfere with viral replication processes
Anti-inflammatory EffectsModulates inflammatory responses; inhibits pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites, inhibiting or activating specific pathways. This interaction can lead to various biological effects, making it a candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name (CAS) Substituents on Pyrrolidinone Core Molecular Formula Molecular Weight (g/mol) Solubility/Stability Key Biological Activity References
Target Compound (957030-54-5) 4-Methoxyphenyl, pyridine-3-carbohydrazide C₁₇H₁₆N₄O₄ 340.33 39.3 µg/mL (pH 7.4) Under investigation (anticancer)
N′-[1-(4-Fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3,4-dimethoxybenzohydrazide (956780-92-0) 4-Fluorophenyl, 3,4-dimethoxybenzohydrazide C₁₉H₁₇FN₂O₅ 372.35 Not reported Antiviral (potential)
S-(1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl) ethanethioate (Compound 28) 4-Methoxyphenyl, ethanethioate C₁₃H₁₃NO₃S 263.31 Degrades in MeOH; m.p. 129°C Antivirulence (Pseudomonas)
1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-phenylcarbamimidothioate 4-Methoxyphenyl, carbamimidothioate C₁₈H₁₇N₃O₃S 355.41 logP: 1.67; logSw: -2.22 Not reported
N'-[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methoxy-N'-(phenylcarbonyl)benzohydrazide (956368-79-9) 2-Chlorophenyl, 2-methoxybenzohydrazide C₂₆H₂₁ClN₄O₅ 504.92 Not reported Anticancer (targeted therapeutics)

Impact of Substituents on Properties and Bioactivity

Aryl Group Variations
  • 4-Methoxyphenyl vs. 4-Fluorophenyl (Target vs.
  • 2-Chlorophenyl (956368-79-9) :
    Chlorine’s lipophilicity may improve membrane permeability but reduce aqueous solubility compared to methoxy .
Functional Group Modifications
  • Carbohydrazide vs. Thioate/Carbamimidothioate :
    The pyridine-3-carbohydrazide in the target compound offers hydrogen-bonding capability, which is absent in thioate derivatives (e.g., Compound 28). This could enhance target binding in biological systems .
  • Ethanethioate (Compound 28): The thioester linkage in Compound 28 contributes to instability in methanol, whereas the carbohydrazide group in the target compound may confer greater metabolic stability .

Biological Activity

N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3} with a molecular weight of approximately 354.36 g/mol. The compound features a pyrrolidinone ring, methoxyphenyl group, and a hydrazide moiety which contribute to its biological activity.

Synthesis

The synthesis typically involves multiple steps:

  • Formation of Pyrrolidinone Ring : Cyclization of suitable precursors under acidic or basic conditions.
  • Attachment of Functional Groups : Electrophilic aromatic substitution for the methoxy group and nucleophilic substitution for other moieties.

Antimicrobial Properties

Studies have indicated that derivatives of pyrrolidinone compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains due to their ability to disrupt cell membrane integrity .

Enzyme Inhibition

Research suggests that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been proposed that the compound could inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory processes . The inhibition mechanism appears to be time-dependent and covalent, leading to irreversible enzyme inactivation.

Anti-inflammatory Effects

The anti-inflammatory potential is another area of interest. Compounds with similar structures have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in lipopolysaccharide-stimulated models, suggesting a possible therapeutic application in inflammatory diseases .

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of related compounds on cancer cell lines (MCF-7 and MDA-MB-231) showed promising results, indicating that these compounds can induce apoptosis in cancer cells when used alone or in combination with established chemotherapeutics like doxorubicin .
  • Animal Models : Preclinical evaluations in animal models demonstrated significant reductions in inflammatory markers following administration of similar pyrrolidinone derivatives, supporting their potential use in treating autoimmune conditions .

The proposed mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : Binding to and inhibiting specific enzymes involved in inflammation and microbial resistance.
  • Receptor Modulation : Potential interactions with cellular receptors that regulate inflammatory pathways.
  • Gene Expression Alteration : Influencing transcription factors that modulate gene expression related to inflammation and cell proliferation.

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